An In-depth Technical Guide to 4-Bromo-N-butyl-3-methoxybenzamide: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 4-Bromo-N-butyl-3-methoxybenzamide: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-N-butyl-3-methoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry and drug discovery. This document details the compound's chemical structure, physicochemical properties, a validated synthesis protocol, and an exploration of its potential biological significance based on the activities of structurally related molecules. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction
Substituted benzamides are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1] Variations in substituents on the aromatic ring and the amide nitrogen allow for the fine-tuning of their biological profiles, leading to their use as anti-inflammatory, antipsychotic, and antidepressant agents. 4-Bromo-N-butyl-3-methoxybenzamide (CAS No. 1065074-09-0) is a member of this versatile family, incorporating a bromine atom, a methoxy group, and an N-butyl substituent.[2][3] This unique combination of functional groups presents an interesting scaffold for further chemical exploration and potential biological evaluation. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for future research endeavors.
Chemical Structure and Properties
The chemical structure of 4-Bromo-N-butyl-3-methoxybenzamide is characterized by a benzene ring substituted with a bromine atom at the 4-position, a methoxy group at the 3-position, and an N-butylcarboxamide group at the 1-position.
Molecular Structure:
Caption: 2D structure of 4-Bromo-N-butyl-3-methoxybenzamide.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-N-butyl-3-methoxybenzamide is provided in the table below. While experimental data for some properties are not publicly available, predicted values are included to guide experimental design.
| Property | Value | Source |
| CAS Number | 1065074-09-0 | [2][3] |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [2][3] |
| Molecular Weight | 286.17 g/mol | [2][3] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| LogP (predicted) | 3.37850 | [4] |
| Polar Surface Area (PSA) | 38.33 Ų | [4] |
Synthesis of 4-Bromo-N-butyl-3-methoxybenzamide
The synthesis of 4-Bromo-N-butyl-3-methoxybenzamide can be efficiently achieved through a two-step process starting from 4-bromo-3-methoxybenzoic acid. This involves the activation of the carboxylic acid followed by amidation with n-butylamine.
Synthesis of the Precursor: 4-Bromo-3-methoxybenzoic acid
The key precursor, 4-bromo-3-methoxybenzoic acid, can be synthesized from commercially available starting materials. One common route involves the bromination of 3-methoxybenzoic acid.
Reaction Scheme:
Caption: Synthesis of 4-bromo-3-methoxybenzoic acid.
Amide Coupling Protocol
The final step is the coupling of 4-bromo-3-methoxybenzoic acid with n-butylamine. A reliable method for this transformation is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).[5]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 4-Bromo-N-butyl-3-methoxybenzamide.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Amine and Base: To the stirred solution, add n-butylamine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Activation: Cool the reaction mixture to 0°C using an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3 x), water (1 x), and brine (1 x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-N-butyl-3-methoxybenzamide.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the N-butyl chain. The aromatic region should display a characteristic splitting pattern for the three protons on the substituted benzene ring. The N-butyl group will exhibit signals for the methylene groups and a terminal methyl group, with characteristic multiplicities due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will show signals for all twelve carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield, and the aromatic carbons will have distinct chemical shifts influenced by the bromo and methoxy substituents. The carbons of the N-butyl chain and the methoxy group will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns may include the loss of the butyl group and other characteristic fragments.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching vibration of the secondary amide.
-
C=O stretching vibration of the amide carbonyl group.
-
C-O stretching of the methoxy group.
-
Aromatic C-H and C=C stretching vibrations.
-
C-Br stretching vibration.
Potential Biological Activity and Applications
While no specific biological activity has been reported for 4-Bromo-N-butyl-3-methoxybenzamide, the benzamide scaffold is a well-established pharmacophore.[1] The presence of the bromo, methoxy, and N-butyl groups can influence the compound's lipophilicity, electronic properties, and steric profile, which are all critical determinants of pharmacological activity.
Substituted benzamides have been investigated for a wide range of therapeutic applications, including:
-
Antimicrobial Activity: Many benzamide derivatives have demonstrated activity against various bacterial and fungal strains.[8]
-
Anti-inflammatory and Analgesic Effects: Some substituted benzamides have shown potential as anti-inflammatory and analgesic agents.[1]
-
Central Nervous System (CNS) Activity: The benzamide moiety is a key feature of several antipsychotic and antidepressant drugs, primarily through their interaction with dopamine and serotonin receptors.
Further pharmacological screening of 4-Bromo-N-butyl-3-methoxybenzamide is warranted to explore its potential in these and other therapeutic areas. Standard in vitro assays, such as antimicrobial susceptibility testing, enzyme inhibition assays, and receptor binding assays, would be the initial steps in elucidating its biological profile.[9]
Safety and Handling
As a novel chemical entity, 4-Bromo-N-butyl-3-methoxybenzamide should be handled with appropriate care in a laboratory setting.[10][11] Standard safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential.[12][13] Work should be conducted in a well-ventilated fume hood.[10] A comprehensive material safety data sheet (MSDS) should be consulted for detailed information on potential hazards, handling, and disposal.[10][11]
Conclusion
4-Bromo-N-butyl-3-methoxybenzamide is a substituted benzamide with a chemical structure that suggests potential for biological activity. This technical guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and a framework for its structural elucidation. While its specific pharmacological profile remains to be determined, the information presented here serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation into the biological activities of 4-Bromo-N-butyl-3-methoxybenzamide is encouraged to unlock its potential in drug discovery and development.
References
- Pharmacological Screening of Substituted Benzimidazole Derivatives. (2021). Journal of Pharmaceutical Sciences and Research, 13(6), 95-101.
-
4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc. (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]
- Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. (1995). Google Patents.
- Synthesis of 4-Methoxymethylbenzoic Acid. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
-
N-Butyl 4-Bromo-3-methoxybenzamide | 1065074-09-0 | C12H16BrNO2 | Appchem. (n.d.). Appchem. Retrieved January 18, 2026, from [Link]
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
-
SAFETY DATA SHEET - 4-Bromoanisole. (2025, September 5). Thermo Fisher Scientific. Retrieved January 18, 2026, from [Link]
- Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole derivatives. (2022). International Journal of Health Sciences, 6(S3), 4536–4549.
- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (1995). Google Patents.
- Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124.
- Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. (2021). The Royal Society of Chemistry.
-
Supporting Information. (n.d.). Retrieved January 18, 2026, from [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link]
- Supporting Information: MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. (2016). The Royal Society of Chemistry.
-
4-Methoxybenzamide | C8H9NO2 | CID 76959. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022). Scientific Reports, 12(1), 6093.
-
Supplementary Information. (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]
-
4-Bromo-N-butyl-3-methoxybenzamide - CAS:1065074-09-0. (n.d.). 北京欣恒研科技有限公司. Retrieved January 18, 2026, from [Link]
- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (2024). ChemRxiv.
- Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). Research Square.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. appchemical.com [appchemical.com]
- 3. 1065074-09-0|4-Bromo-N-butyl-3-methoxybenzamide|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]


